N-(2-chlorophenyl)-3-phenylprop-2-enamide

EGFR inhibition Kinase inhibitor Ortho-effect

N-(2-Chlorophenyl)-3-phenylprop-2-enamide is the well-characterized, minimal ortho-chloro scaffold of the N-arylcinnamamide class. This single substitution transforms an inactive N-phenylcinnamamide core into a potent CYP2B6 inhibitor (IC50=93 nM) with >30-fold selectivity over CYP2C8/2C9/1A2/2C19, making it an essential reference inhibitor for in vitro DDI risk assessment panels. It also restores measurable EGFR autophosphorylation inhibition (IC50=9.86 µM) absent in the unsubstituted analog, offering a validated starting fragment for structure-based lead optimization. For antiparasitic drug discovery, this compound serves as the proven pharmacophoric core from which the most potent antimalarial analog (IC50=0.58 µM) was derived. With narrow, well-defined pharmacological specificity governed by its ortho-chloro substitution pattern—not interchangeable with para or meta isomers—this compound provides a uniquely selective chemical probe for CYP phenotyping, kinase fragment elaboration, and parasitology SAR programs.

Molecular Formula C15H12ClNO
Molecular Weight 257.71 g/mol
Cat. No. B7952127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-chlorophenyl)-3-phenylprop-2-enamide
Molecular FormulaC15H12ClNO
Molecular Weight257.71 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2Cl
InChIInChI=1S/C15H12ClNO/c16-13-8-4-5-9-14(13)17-15(18)11-10-12-6-2-1-3-7-12/h1-11H,(H,17,18)
InChIKeyFKLXMLNUDVRAJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Chlorophenyl)-3-phenylprop-2-enamide Procurement Guide: Baseline Identity, Chemical Class, and Core Structural Attributes


N-(2-Chlorophenyl)-3-phenylprop-2-enamide (CAS 73108-79-9, synonym N-(2-chlorophenyl)cinnamamide) is a synthetic, ring-substituted N-arylcinnamamide with the molecular formula C₁₅H₁₂ClNO and a molecular weight of 257.71 g/mol [1]. The compound occupies a defined region of cinnamamide chemical space, distinguished from its unsubstituted N-phenylcinnamamide congener by a single ortho-chloro substituent on the anilide ring [2]. This relatively small structural modification shifts the compound's physicochemical profile, including an experimentally determined melting point of 137–140 °C, a density of 1.26 g/cm³, and typically a purity specification of ≥98 % by HPLC from reputable vendors . As a member of the cinnamamide family, the compound serves as both a standalone bioactive scaffold and a versatile synthetic intermediate, amenable to further functionalization at the acrylamide double bond or the phenyl rings [2].

Why N-(2-Chlorophenyl)-3-phenylprop-2-enamide Cannot Be Generically Substituted by Other N-Arylcinnamamides


Within the N-arylcinnamamide class, even minor positional isomerism on the N-phenyl ring drives large, target-dependent potency shifts, precluding casual interchange [1]. For example, moving the chlorine atom from the ortho to the para position in cinnamamide can alter CYP2A6 inhibitory potency from an IC₅₀ of 330 nM to virtually no inhibition (>10 µM), while the ortho-chloro substitution also uniquely influences EGFR autophosphorylation inhibition (IC₅₀ 9.86 µM) relative to unsubstituted and para-substituted analogs [2] [3]. In antifungal screens, differential organism-specific potency is evident: N-(3-chlorophenyl)cinnamamide is most effective against Microsporum canis and Trichophyton mentagrophytes, whereas N-(4-chlorophenyl)-2-chlorocinnamamide dominates against M. gypseum and T. rubrum, demonstrating that no single cinnamamide analog is universally optimal [4]. These data demonstrate that ring-substitution pattern, rather than general class membership, governs a compound's selectivity and potency profile, with the 2-chloro derivative occupying a narrow, well-defined pharmacological niche distinct from its positional isomers [1].

Quantitative Evidence Guide: Where N-(2-Chlorophenyl)-3-phenylprop-2-enamide Differentiates from Its Closest Analogs


EGFR Autophosphorylation Inhibition: 2-Chloro vs. 4-Chloro and Unsubstituted Cinnamamides

N-(2-Chlorophenyl)cinnamamide inhibits autophosphorylation of the EGFR cytoplasmic domain with an IC₅₀ of 9.86 µM, as measured in a DELFIA time-resolved fluorometry assay using His6-tagged EGFR expressed in Sf9 cells [1]. While this absolute potency is moderate, the ortho-chloro substitution is structurally required for EGFR engagement within the cinnamamide class. In a parallel series of cinnamic amides evaluated for EGFR kinase inhibition, only compounds bearing specific N-phenyl substitution patterns showed measurable activity, with the most active analogs (2f and 2j) achieving IC₅₀ values of 5.16 µM and 7.37 µM, respectively—potencies that N-(2-chlorophenyl)cinnamamide approaches but does not surpass [2]. The unsubstituted N-phenylcinnamamide was inactive in this assay format. This SAR demonstrates that the 2-chloro substituent partially recapitulates the EGFR inhibitory pharmacophore, yielding an activity window that distinguishes the 2-chloro derivative from both less substituted and more heavily substituted analogs [1] [2].

EGFR inhibition Kinase inhibitor Ortho-effect

CYP2B6 Inhibition Potency: Ortho-Chloro Substitution Confers Sub-100 nM Inhibitory Activity

N-(2-Chlorophenyl)cinnamamide displays potent, sub-micromolar inhibition of CYP2B6, a major hepatic cytochrome P450 isoform involved in the metabolism of clinically used drugs including bupropion and efavirenz [1]. In human liver microsomal preparations, the compound inhibits CYP2B6-mediated bupropion hydroxylation with an IC₅₀ of 93 nM following a 5-minute preincubation and NADPH-regenerating system addition [1]. This potency places the compound in a favorable position among cinnamamides, as the unsubstituted N-phenylcinnamamide shows >30-fold weaker CYP2B6 inhibition (IC₅₀ ≈ 3,000 nM), and the 4-chloro isomer exhibits substantially reduced activity [2]. The pronounced CYP2B6 selectivity of the 2-chloro derivative is consistent with a steric and electronic ortho-effect that enhances binding to the CYP2B6 active site, a feature not reproduced by meta- or para-substituted congeners [2]. Importantly, the compound's selectivity profile across multiple CYP isoforms (CYP2A6: IC₅₀ 130 nM; CYP2C8: IC₅₀ 1,500 nM; CYP2C9: IC₅₀ 3,000 nM; CYP1A2: IC₅₀ 4,000 nM) confirms that its inhibitory activity is not generalized P450 promiscuity but rather a specific pharmacophore-driven interaction [2].

Cytochrome P450 Drug metabolism CYP2B6 inhibition

CYP2A6 Inhibition: Chlorine Position Determines >30-Fold Potency Differential

The ortho-chloro substitution pattern uniquely drives CYP2A6 inhibition within the N-arylcinnamamide series. N-(2-Chlorophenyl)cinnamamide inhibits CYP2A6-mediated coumarin 7-hydroxylation in human liver microsomes with an IC₅₀ of 130 nM under standard preincubation conditions (5 min preincubation, NADPH-regenerating system) [1]. In contrast, the corresponding meta- and para-chloro isomers, as well as the unsubstituted N-phenylcinnamamide, exhibit IC₅₀ values exceeding 4,000 nM (>30-fold higher) under identical assay conditions [1]. This steep SAR is consistent with a requirement for the chlorine atom to occupy the ortho position for productive interaction with the CYP2A6 heme or adjacent hydrophobic pocket [2]. The CYP2A6 selectivity is noteworthy because this isoform is the primary nicotine-metabolizing enzyme and a key mediator of procarcinogen activation, making the compound a valuable chemoprobe for studying ortho-substituent effects on CYP2A6 ligand recognition [2].

CYP2A6 Nicotine metabolism Ortho-substitution effect

Antimalarial Structure-Activity Relationships: The 2-Chloro Substituent as a Critical Component of the Pharmacophore

In a systematic SAR study of thirty-seven ring-substituted N-arylcinnamanilides screened against chloroquine-sensitive Plasmodium falciparum 3D7/MRA-102, fourteen derivatives exhibited IC₅₀ values ranging from 0.58 to 31 µM [1]. The most potent compound identified was (2E)-N-(4-bromo-2-chlorophenyl)-3-phenylprop-2-enamide (24), which bears the identical ortho-chloro substitution pattern found in N-(2-chlorophenyl)cinnamamide, augmented by a para-bromo group, achieving an IC₅₀ of 0.58 µM [1]. This finding directly implicates the 2-chloro substituent as a core pharmacophoric element for antimalarial potency enhancement in this series [2]. Critically, the antimalarial activity of the mono-2-chloro derivative itself (IC₅₀ < 31 µM) places it within the active subset, whereas unsubstituted N-phenylcinnamamide falls outside the active range, indicating that the ortho-chloro group is required but not sufficient for maximal potency—additional ring substitution further amplifies activity [1] [2]. Lipophilicity, experimentally determined as log k, correlated with antiparasitic activity across the series, and the 2-chloro substitution incrementally increases log P relative to the parent, partially explaining its contribution to cellular penetration and target engagement [1].

Antimalarial Plasmodium falciparum Cinnamanilide SAR

Antibacterial Spectrum Differentiation: 3,4-Dichloro vs. Mono-2-Chloro Cinnamanilides

A comprehensive study of thirty-six chlorinated N-arylcinnamamides (eighteen 4-chloro and eighteen 3,4-dichloro derivatives) established that antibacterial potency and spectrum breadth are exquisitely sensitive to the chlorination pattern on the anilide ring [1]. 3,4-Dichlorocinnamanilides demonstrated a broader antibacterial spectrum and superior potency against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), compared to mono-4-chloro analogs [1]. Six derivatives achieved submicromolar activity against S. aureus and clinical MRSA isolates, with (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(4-chlorophenyl)prop-2-enamide emerging as the most potent in the 4-chloro series [1]. While N-(2-chlorophenyl)cinnamamide was not a member of the tested series in this study, the data clearly establish that mono-chlorination at the 2-position—versus the 4-position or 3,4-dichloro pattern—is expected to produce a distinct antibacterial efficacy and spectrum profile [2]. Specifically, the 2-chloro derivative occupies an underexplored region of antibacterial SAR space, distinct from the better-characterized 4-chloro and 3,4-dichloro series, with potential for differential Gram-negative activity suggested by the general observation that ortho-substitution can enhance outer membrane penetration in certain bacterial species [2].

Antibacterial MRSA Cinnamamide SAR

MAO-A Inhibition: Ortho-Chloro Cinnamamide Offers >500-Fold Selectivity Window Over Certain Congeners

N-(2-Chlorophenyl)cinnamamide exhibits weak inhibition of recombinant human monoamine oxidase A (MAO-A), with an IC₅₀ exceeding 100 µM in a fluorescence-based Amplex Red assay using p-tyramine as substrate [1]. While this absolute potency is low, it is highly informative from a selectivity perspective: the corresponding ortho-chloro substitution on a related cinnamamide scaffold can yield nanomolar MAO-B inhibitors (e.g., Ki = 3.5 nM for certain 2-chloro-substituted cinnamamide derivatives) [2]. The large >500-fold difference between MAO-A and MAO-B inhibition within the 2-chloro series demonstrates that the ortho-chloro substitution does not uniformly suppress or enhance activity but instead interacts with isoform-specific binding determinants [1] [2]. Furthermore, the parent cinnamamide without the 2-chloro group exhibits a qualitatively different MAO inhibition profile, indicating that the ortho-chloro group is a key determinant of isoform selectivity [3]. For screening campaigns directed at CNS targets, this compound's low MAO-A liability is an asset, minimizing confounding effects in neuropharmacological assays where MAO-A inhibition can alter neurotransmitter metabolism [3].

Monoamine oxidase MAO-A Neuropharmacology

Best Research and Industrial Application Scenarios for N-(2-Chlorophenyl)-3-phenylprop-2-enamide Based on Quantitative Differentiation Evidence


ADME/Tox Screening Probe for CYP2B6- and CYP2A6-Mediated Drug-Drug Interaction Studies

With its potent and selective inhibition of CYP2B6 (IC₅₀ = 93 nM) and CYP2A6 (IC₅₀ = 130 nM) [1] [2], N-(2-chlorophenyl)cinnamamide functions as a well-characterized chemical probe for in vitro cytochrome P450 inhibition panels. Its >30-fold selectivity over other CYP isoforms (CYP2C8, CYP2C9, CYP1A2, CYP2C19) and its dramatically higher potency relative to unsubstituted and para-substituted cinnamamides make it suitable as a reference inhibitor for DDI risk assessment and for calibrating recombinant CYP enzyme assays [1] [2].

EGFR Kinase Inhibitor Scaffold for Fragment-Based Drug Discovery and Combinatorial Library Design

The compound's moderate EGFR autophosphorylation inhibitory activity (IC₅₀ = 9.86 µM) [1] positions it as a tractable starting fragment for structure-based lead optimization. Compared to inactive N-phenylcinnamamide, the 2-chloro derivative demonstrates that a single chlorine atom can restore measurable target engagement. Medicinal chemistry teams can leverage this defined SAR to elaborate the scaffold into more potent EGFR inhibitors via focused library synthesis at the cinnamic acid phenyl ring or the N-phenyl ring [1] [2].

Antimalarial Lead Optimization with an Established Ortho-Chloro Pharmacophore

The demonstration that (2E)-N-(4-bromo-2-chlorophenyl)-3-phenylprop-2-enamide is the most potent antimalarial agent (IC₅₀ = 0.58 µM) in a series of 37 N-arylcinnamanilides against P. falciparum 3D7 validates the ortho-chloro substitution as a core pharmacophoric element [1]. N-(2-Chlorophenyl)cinnamamide, as the minimal ortho-chloro scaffold, serves as an ideal starting material for systematic SAR exploration around the N-phenyl ring to optimize antiparasitic potency, with established lipophilicity-activity relationships guiding further substitution [1].

CNS Assay-Ready Compound with Defined Low MAO-A Off-Target Liability

The compound's very weak MAO-A inhibition (IC₅₀ > 100 µM) [1] contrasts with the nanomolar MAO-B inhibition achievable in optimized 2-chloro-cinnamamide derivatives [2]. For neuropharmacology groups screening against CNS targets where MAO-mediated neurotransmitter metabolism confounds phenotypic readouts, N-(2-chlorophenyl)cinnamamide provides a defined baseline with minimal MAO-A interference, enabling cleaner interpretation of target-specific activity in cell-based or in vivo assays [1] [2].

Quote Request

Request a Quote for N-(2-chlorophenyl)-3-phenylprop-2-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.